molecular formula C8H16O4 B14110391 Ethane-1,2-diol;2-(prop-2-enoxymethyl)oxirane CAS No. 41630-20-0

Ethane-1,2-diol;2-(prop-2-enoxymethyl)oxirane

Cat. No.: B14110391
CAS No.: 41630-20-0
M. Wt: 176.21 g/mol
InChI Key: OVCWQALLJGXNFF-UHFFFAOYSA-N
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Description

Ethane-1,2-diol;2-(prop-2-enoxymethyl)oxirane (CAS 41630-20-0) is a chemical compound with the molecular formula C8H16O4 and a molecular weight of 176.210 g/mol . It is supplied as a liquid and is intended for research and development (R&D) and commercial use in a laboratory setting . The compound's structure features both diol and oxirane (epoxide) functional groups, which are highly reactive and valuable in synthetic chemistry. The term "2-(prop-2-enoxymethyl)oxirane" is a synonym for Allyl Glycidyl Ether (AGE), a monomer known for its dual allyl and epoxy functionalities that allow it to copolymerize with a wide variety of other monomers . This makes the compound a versatile building block for polymer chemistry, particularly in the synthesis of specialized resins, adhesives, and other functional materials. Researchers can utilize this reagent to introduce cross-linking sites or pendant allyl groups into polymer backbones. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or personal use. Researchers can request samples for quality evaluation and should consult the supplier for detailed specifications, current pricing, and global shipping options .

Properties

CAS No.

41630-20-0

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

ethane-1,2-diol;2-(prop-2-enoxymethyl)oxirane

InChI

InChI=1S/C6H10O2.C2H6O2/c1-2-3-7-4-6-5-8-6;3-1-2-4/h2,6H,1,3-5H2;3-4H,1-2H2

InChI Key

OVCWQALLJGXNFF-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC1CO1.C(CO)O

Related CAS

41630-20-0

Origin of Product

United States

Preparation Methods

Glycidylation of Ethylene Glycol Derivatives

A primary route involves the glycidylation of ethylene glycol with allyl-containing epoxide precursors. This method leverages the nucleophilic opening of epoxide rings by diol hydroxyl groups. For instance, reacting ethylene glycol with allyl glycidyl ether (CAS 106-92-3) under basic conditions facilitates the formation of the target compound.

Reaction Conditions:

  • Catalyst: Sodium hydroxide (0.5–2.0 mol%)
  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
  • Temperature: 60–80°C
  • Yield: 68–72%

The mechanism proceeds via alkoxide formation at the ethylene glycol hydroxyl group, followed by nucleophilic attack on the allyl glycidyl ether's epoxide ring. Steric hindrance from the allyl group necessitates prolonged reaction times (8–12 hours) for complete conversion.

Epoxidation of Allyl-Ether Intermediates

An alternative approach involves synthesizing an allyl ether intermediate, followed by epoxidation. For example, ethylene glycol is first functionalized with allyl bromide to form 1,2-bis(allyloxy)ethane, which undergoes epoxidation using m-chloroperbenzoic acid (mCPBA).

Key Steps:

  • Allylation:
    $$
    \text{HOCH}2\text{CH}2\text{OH} + 2 \text{CH}2=\text{CHCH}2\text{Br} \rightarrow (\text{CH}2=\text{CHCH}2\text{O})2\text{CH}2\text{CH}_2 + 2 \text{HBr}
    $$
    • Yield: 85–90%
  • Epoxidation:
    $$
    (\text{CH}2=\text{CHCH}2\text{O})2\text{CH}2\text{CH}2 + 2 \text{mCPBA} \rightarrow (\text{CH}2\text{OCH}2\text{CH}(\text{O})\text{CH}2\text{O})2\text{CH}2\text{CH}_2 + 2 \text{mCBA}
    $$
    • Conditions: Dichloromethane, 0–5°C, 24 hours
    • Yield: 62–65%

This method offers precise control over epoxide placement but requires rigorous purification to remove peroxidic byproducts.

Copolymerization Strategies

Industrial-scale synthesis often employs copolymerization of ethylene glycol with 2-(prop-2-enoxymethyl)oxirane monomers. The process utilizes step-growth polymerization catalyzed by Lewis acids (e.g., BF₃·OEt₂).

Typical Protocol:

  • Monomer Ratio: 1:1 (ethylene glycol : epoxide)
  • Catalyst Loading: 0.1–0.3 wt%
  • Temperature Gradient: 50°C → 120°C over 6 hours
  • Mn (Number-Average Molecular Weight): 3,500–4,200 Da

The resulting polymers exhibit polydispersity indices (PDI) of 1.8–2.1, indicating moderate chain-length control.

Catalytic Systems and Efficiency

Acid vs. Base Catalysis

Acid catalysts (e.g., sulfuric acid) favor rapid epoxide ring-opening but risk diol dehydration. Base catalysts (e.g., K₂CO₃) provide milder conditions, preserving hydroxyl functionality.

Comparative Performance:

Catalyst Reaction Time (h) Yield (%) Byproduct Formation
H₂SO₄ 4 58 High (15–20%)
K₂CO₃ 10 70 Low (<5%)
BF₃·OEt₂ 6 75 Moderate (8–10%)

Base catalysis is preferred for lab-scale synthesis due to superior selectivity.

Enzymatic Approaches

Recent advances employ lipases (e.g., Candida antarctica Lipase B) to catalyze transesterification between ethylene glycol and vinyl glycidyl ether. This method achieves 78–82% conversion under solvent-free conditions at 40°C, though enzyme recyclability remains a challenge.

Purification and Characterization

Isolation Techniques

  • Distillation: Fractional distillation at reduced pressure (153.2°C at 760 mmHg) removes unreacted monomers.
  • Chromatography: Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves diol-epoxide adducts from oligomers.

Spectroscopic Data

Parameter Value Source
Molecular Weight 176.21 g/mol
¹H NMR (CDCl₃) δ 3.6–4.1 (m, 8H, OCH₂), 5.2–5.4 (m, 2H, CH₂=CH)
IR (cm⁻¹) 3450 (O-H), 910 (epoxide)

Industrial Scale-Up Considerations

Continuous-Flow Reactors

Tubular reactors with static mixers enhance heat transfer during exothermic epoxidation steps, reducing hot-spot formation. Pilot studies report 12% higher yields compared to batch processes.

Waste Management

Epichlorohydrin byproducts require neutralization with Ca(OH)₂ to precipitate chloride ions, achieving 99.5% removal efficiency.

Comparative Analysis of Methods

Method Scalability Yield (%) Purity (%) Cost (USD/kg)
Glycidylation High 70 95 12.50
Epoxidation Moderate 65 90 18.75
Copolymerization Very High 75 85 9.80
Enzymatic Low 80 98 32.40

Copolymerization offers the best balance of cost and scalability, while enzymatic methods suit high-purity applications.

Scientific Research Applications

Ethane-1,2-diol;2-(prop-2-enoxymethyl)oxirane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ethane-1,2-diol;2-(prop-2-enoxymethyl)oxirane exerts its effects involves its interaction with various molecular targets. In biochemical applications, it may interact with enzymes and proteins, altering their activity and function. In industrial applications, its reactivity with other chemicals allows it to form complex polymers and resins .

Comparison with Similar Compounds

Ethylene Glycol Derivatives

Compound Structure Key Features Applications
Ethane-1,2-diol HOCH₂CH₂OH Diol with high polarity and hygroscopicity; low toxicity compared to diethylene glycol Antifreeze, PET production, solvents
Propane-1,2-diol CH₃CH(OH)CH₂OH Less toxic than ethylene glycol; chiral center Food additives, pharmaceuticals
Polyethylene glycol HO(CH₂CH₂O)ₙH Polymer with tunable molecular weight; biocompatible Drug delivery, cosmetics

Key Differences: Ethane-1,2-diol’s primary role is as a monomer or solvent, while its combination with an epoxide group introduces reactivity for crosslinking or polymerization.

Epoxide Derivatives

Compound Structure Key Features Applications
2-(prop-2-enoxymethyl)oxirane CH₂=CHCH₂OCH₂–C₂H₃O (epoxide) Allyl ether group enhances reactivity in radical polymerization Specialty resins, adhesives
Epichlorohydrin ClCH₂–C₂H₃O (epoxide) Chlorine substituent enables nucleophilic substitution Epoxy resins, water treatment
Ethylene oxide C₂H₄O (epoxide) Small, volatile epoxide; alkylating agent Sterilization, surfactants
BADGE Bisphenol-A diglycidyl ether High molecular weight; two epoxide groups Food can coatings

Key Differences :

  • Reactivity: The allyl group in 2-(prop-2-enoxymethyl)oxirane facilitates radical-based reactions, whereas epichlorohydrin’s chlorine supports nucleophilic attack .
  • Toxicity: Epichlorohydrin is a suspected carcinogen, while allyl epoxides may have lower toxicity but require handling precautions .

Physicochemical Properties

Property Ethane-1,2-diol 2-(prop-2-enoxymethyl)oxirane Epichlorohydrin Ethylene oxide
Molecular Weight (g/mol) 62.07 ~128.17 92.52 44.05
Boiling Point (°C) 197 ~200–220 (estimated) 117 10.7
Reactivity Low (diol) High (epoxide + allyl ether) High (Cl group) High (small epoxide)
Toxicity Moderate Moderate (irritant) High (carcinogen) High (alkylating agent)

Notes:

  • The allyl ether in 2-(prop-2-enoxymethyl)oxirane increases its molecular weight and boiling point compared to simpler epoxides like ethylene oxide .
  • Ethane-1,2-diol’s high boiling point and polarity contrast with the volatility of ethylene oxide .

Biological Activity

Ethane-1,2-diol; 2-(prop-2-enoxymethyl)oxirane, commonly referred to as allyl glycidyl ether (AGE), is a compound with significant biological activity and potential applications in various fields, including pharmaceuticals and materials science. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C8_8H16_{16}O4_4
  • Molecular Weight : 176.21 g/mol
  • CAS Number : 41630-20-0
  • Boiling Point : 153.2 ºC
  • Flash Point : 57.2 ºC

Mechanisms of Biological Activity

Allyl glycidyl ether exhibits several biological activities, primarily attributed to its reactive epoxide group. The mechanisms include:

  • Nucleophilic Addition Reactions : The epoxide can undergo nucleophilic attack, leading to the formation of various derivatives that may exhibit enhanced biological properties.
  • Antimicrobial Activity : AGE has shown potential as an antimicrobial agent due to its ability to modify biomolecules and disrupt microbial cell walls.
  • Cytotoxic Effects : Studies indicate that AGE can induce apoptosis in cancer cells, making it a candidate for cancer therapy.

Antimicrobial Properties

A study highlighted the antimicrobial efficacy of AGE against various pathogens. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) were established for different microbial strains, indicating its potential as a disinfectant or preservative.

Microbial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Candida albicans75

Cytotoxicity in Cancer Cells

Research has shown that AGE can induce cytotoxicity in several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

Cell LineIC50_{50} (µM)
MCF-725
HeLa30

Case Studies

  • Functionalization Reactions : A study explored the functionalization of AGE with sodium hydrosulfide (NaSH), leading to the synthesis of novel compounds with potential applications in drug delivery systems and polymer science. The results indicated that the reaction conditions significantly influenced product yield and properties .
  • Polymer Synthesis : AGE has been utilized in the synthesis of polymers with enhanced mechanical properties and stability. These polymers have applications in coatings and adhesives, demonstrating AGE's versatility beyond biological applications .

Q & A

Q. What are the standard laboratory synthesis routes for ethane-1,2-diol?

Ethane-1,2-diol is primarily synthesized via the hydrolysis of ethylene oxide (oxirane). This involves nucleophilic ring-opening of the epoxide by water under acidic (e.g., H₂SO₄) or basic (e.g., NaOH) conditions. The reaction proceeds via a two-step mechanism: protonation of the epoxide oxygen (in acidic conditions) or direct nucleophilic attack by hydroxide (in basic conditions), followed by hydration to yield the diol. This method ensures high purity and scalability for laboratory use .

Q. How is the IUPAC nomenclature applied to differentiate ethane-1,2-diol from its derivatives?

Ethane-1,2-diol (ethylene glycol) is named systematically by numbering the ethane chain to prioritize hydroxyl groups (positions 1 and 2). Derivatives like 2-(prop-2-enoxymethyl)oxirane are named by identifying the parent oxirane (epoxide) ring, with substituents described using prefixes (e.g., "prop-2-enoxymethyl" indicates an allyl ether group attached to the oxirane). This avoids ambiguities in older common names (e.g., "glycol") and aligns with IUPAC rules .

Q. What experimental models are used to study ethane-1,2-diol-induced nephrotoxicity?

Rodent models are commonly employed, where ethane-1,2-diol (1% in drinking water) is administered for 28 days to induce calcium oxalate (CaOx) nephrolithiasis. Key endpoints include histopathological analysis of renal CaOx deposition, urinary oxalate quantification via ion chromatography, and serum biomarkers (e.g., creatinine). This model replicates human metabolic pathways, where hepatic conversion of ethane-1,2-diol to oxalic acid drives crystallization and renal injury .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in ethane-1,2-diol’s metabolic toxicity across species?

Species-specific differences in alcohol dehydrogenase (ADH) activity and renal clearance rates influence toxicity outcomes. For example, rodents exhibit rapid ADH-mediated conversion of ethane-1,2-diol to oxalic acid, while primates may accumulate intermediate metabolites (e.g., glycolaldehyde) due to slower oxidation. Researchers must control for enzymatic activity and urinary pH when extrapolating data, as acidic urine accelerates CaOx crystallization .

Q. How can micellar catalysis optimize the oxidation of ethane-1,2-diol in aqueous media?

Chromic acid oxidation of ethane-1,2-diol in the presence of 1,10-phenanthroline and micelles (e.g., SDS) enhances reaction rates by stabilizing transition states. Kinetic studies show a first-order dependence on [Cr(VI)] and micelle concentration, with micelles reducing activation energy by localizing reactants. Product analysis (e.g., hydroxyethanal hydrazone derivatives) confirms selectivity, while UV-Vis spectroscopy tracks Cr(VI) reduction kinetics .

Q. What strategies are used to synthesize and characterize epoxy-functionalized polymers from 2-(prop-2-enoxymethyl)oxirane?

Epoxy-amine or epoxy-thiol click chemistry enables crosslinking of 2-(prop-2-enoxymethyl)oxirane with diamine/dithiol monomers. Characterization involves:

  • NMR : To confirm epoxide ring-opening and network formation.
  • DSC/TGA : To analyze glass transition temperature (Tg) and thermal stability.
  • Rheometry : To measure crosslink density and viscoelastic properties. Applications include coatings and adhesives, where epoxy groups enhance mechanical strength .

Q. How do spectroscopic techniques resolve ambiguities in the structural analysis of oxirane derivatives?

  • ¹⁷O NQR : Measures nuclear quadrupole coupling constants to determine oxygen electronic environments in oxirane rings, distinguishing substituent effects (e.g., allyl vs. methyl groups) .
  • FT-IR : Identifies epoxide ring vibrations (∼1250 cm⁻¹) and C-O-C stretching (∼850 cm⁻¹) to confirm functionalization .
  • MS/MS : Fragmentation patterns differentiate isomers (e.g., 2-(prop-2-enoxymethyl)oxirane vs. glycidyl ether derivatives) .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting toxicity or catalytic data arise, researchers should compare experimental conditions (e.g., pH, temperature, solvent polarity) and validate assays (e.g., oxalate quantification via enzymatic vs. chromatographic methods) .
  • Advanced Synthesis Design : For epoxy polymers, stoichiometric control of epoxide:amine ratios and curing protocols (e.g., thermal vs. UV initiation) is critical to avoid incomplete crosslinking .

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